The synthesis of CGP 74514 dihydrochloride involves several chemical transformations starting from a purine core structure. The general synthetic route includes:
Technical details regarding the synthetic pathway often include reaction conditions such as temperature, solvent choice, and purification methods (e.g., recrystallization or chromatography) used to isolate the final compound.
The molecular structure of CGP 74514 dihydrochloride can be described as follows:
The three-dimensional arrangement of atoms allows for effective binding to cyclin-dependent kinase 1, facilitating its role as an inhibitor. Structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into the compound's interactions at the molecular level .
CGP 74514 dihydrochloride participates in several chemical reactions that are crucial for its biological activity:
These reactions highlight the compound's potential as a therapeutic agent in cancer treatment by disrupting critical signaling pathways .
The mechanism of action for CGP 74514 dihydrochloride primarily revolves around its inhibition of cyclin-dependent kinase 1. This inhibition results in:
Data supporting these mechanisms include various assays demonstrating decreased viability in treated cancer cell lines and alterations in key signaling molecules .
CGP 74514 dihydrochloride exhibits several notable physical and chemical properties:
Relevant data from studies indicate that the compound maintains its biological activity across various concentrations, with an inhibitory concentration (IC50) around 25 nM against cyclin-dependent kinase 1 .
CGP 74514 dihydrochloride is primarily used in scientific research with applications including:
Molecular Composition: CGP 74514 dihydrochloride (chemical name: rel-N²-[(1R,2S)-2-aminocyclohexyl]-N⁶-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride) has the empirical formula C₁₉H₂₄ClN₇·2HCl and a molecular weight of 458.82 g/mol [1] [3]. The structure features a purine core substituted with a chiral cyclohexylamine moiety and a 3-chlorophenyl group, critical for its kinase-binding affinity. The (1R,2S)-stereochemistry at the cyclohexylamine position ensures optimal interaction with the CDK1 ATP-binding pocket [1] [6].
Key Physicochemical Properties:
Table 1: Physicochemical Profile
Property | Value |
---|---|
Molecular Weight | 458.82 g/mol (dihydrochloride) |
Formula | C₁₉H₂₄ClN₇·2HCl |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 93.68 Ų |
Purity | ≥98% (HPLC) |
Kinase Selectivity: Initially characterized as a CDK1 inhibitor (IC₅₀ = 25 nM), broader profiling reveals activity against CDK2 (IC₅₀ = 23.6 nM), CDK5 (IC₅₀ = 5.2 nM), and CDK9, suggesting a pan-CDK inhibitory profile [3] [6]. Selectivity screens show <35% residual kinase activity at 1 µM for FLT3, CLK2, and PIM3 [6].
Synthetic Route: Synthesis begins with 9-ethyl-9H-purine-2,6-diamine functionalized via nucleophilic substitution at C2 and C6 positions. The chiral trans-1,2-diaminocyclohexane is coupled under Mitsunobu conditions to install stereoselectivity, followed by HCl salt formation [1] [6]. The (1R,2S)-cyclohexylamine configuration is essential for potency, as enantiomeric impurities reduce CDK1 affinity [6].
Analytical Validation:
Batch-Specific Variability: Molecular weight may fluctuate between batches (422.35–458.82 g/mol) due to variable hydration states, necessitating recalibration of stock solutions [1] [5].
Solubility Profile:
Table 2: Solubility and Stability Data
Parameter | Value |
---|---|
Water Solubility | 22.94 mg/mL (50 mM) |
DMSO Solubility | 45.88 mg/mL (100 mM) |
Stock Solution Stability | 6 months (-80°C DMSO) |
Solid-State Stability | >2 years (-20°C, desiccated) |
Stability Considerations:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: